Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18068881
InChI: InChI=1S/C8H13NO2.ClH/c1-11-7(10)8(9)4-5-2-6(8)3-5;/h5-6H,2-4,9H2,1H3;1H
SMILES:
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol

Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18068881

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride -

Specification

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c1-11-7(10)8(9)4-5-2-6(8)3-5;/h5-6H,2-4,9H2,1H3;1H
Standard InChI Key PUQSZVNVTFTNCK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CC2CC1C2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s defining feature is its bicyclo[2.1.1]hexane core, a bridge-substituted system comprising two fused rings: a three-membered cyclopropane and a five-membered ring (Figure 1). The amino (-NH₂) and methyl carboxylate (-COOCH₃) groups are positioned at the C2 position, creating a sterically congested environment that influences reactivity and intermolecular interactions . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro assays .

Key Physicochemical Parameters

Table 1 summarizes critical properties derived from experimental and computational data:

PropertyValueSource
Molecular Weight191.65 g/mol
LogP (Partition Coefficient)0.32
Rotatable Bonds2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Polar Surface Area52 Ų

The low LogP value indicates moderate hydrophilicity, while the polar surface area suggests favorable membrane permeability for a bicyclic compound . The limited rotatable bond count (2) reflects structural rigidity, a trait advantageous in drug design for reducing entropy penalties during target binding .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves photochemical or transition-metal-catalyzed cycloadditions. A representative pathway (Scheme 1) utilizes bicyclo[1.1.0]butane precursors and cyclopropylamines under UV irradiation to form the bicyclo[2.1.1]hexane core via [3σ+2σ] cycloaddition . Subsequent functionalization introduces the amino and carboxylate groups, followed by hydrochloride salt formation.

Scheme 1:

  • Photochemical [3σ+2σ] cycloaddition of bicyclo[1.1.0]butane with cyclopropylamine.

  • Esterification with methyl chloroformate.

  • Acidic workup to yield hydrochloride salt .

Industrial-Scale Production

While laboratory-scale synthesis is well-documented, industrial manufacturing remains challenging due to the strained bicyclic system’s sensitivity to thermal degradation. Current methods employ flow chemistry to enhance reaction control and yields . Suppliers such as ChemSpace and TCI America offer the compound for research purposes, with custom synthesis available for derivative production .

Comparative Analysis with Related Bicyclic Compounds

Bicyclo[1.1.1]pentane Derivatives

Bicyclo[1.1.1]pentanes (BCPs) are established para-benzene bioisosteres but lack the functional group versatility of bicyclo[2.1.1]hexanes . The latter’s additional methylene group enables broader substitution patterns, facilitating diverse pharmacological applications .

Bicyclo[3.1.1]heptane Analogues

Future Directions and Research Opportunities

Targeted Derivitization

Functionalizing the amino and carboxylate groups could yield prodrugs or fluorescent probes. For instance, replacing the methyl ester with a p-nitrophenyl group may enhance cellular uptake .

Computational Modeling

Machine learning models predicting binding affinities for neurotransmitter receptors could prioritize derivatives for synthesis. Molecular dynamics simulations may clarify the role of bridgehead substituents in receptor docking .

Toxicology Profiling

Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are needed to evaluate therapeutic potential. Key concerns include blood-brain barrier penetration and off-target effects on cardiac ion channels .

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